molecular formula C22H15N3O5 B11635265 2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide

Cat. No.: B11635265
M. Wt: 401.4 g/mol
InChI Key: FRGUWNSDNBOUOA-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzamide core substituted with a nitro group and a benzoxazinone moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazinone moiety. This can be achieved by reacting anthranilic acid with acetic anhydride under reflux conditions . The resulting intermediate is then coupled with 2-methyl-3-nitrobenzoic acid through a condensation reaction to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and toluene are often used to facilitate these reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-3-amino-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide .

Scientific Research Applications

2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoxazinone moiety may also play a role in modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide is unique due to its combination of a nitro-substituted benzamide and a benzoxazinone moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

Molecular Formula

C22H15N3O5

Molecular Weight

401.4 g/mol

IUPAC Name

2-methyl-3-nitro-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzamide

InChI

InChI=1S/C22H15N3O5/c1-13-16(6-4-8-19(13)25(28)29)20(26)23-15-11-9-14(10-12-15)21-24-18-7-3-2-5-17(18)22(27)30-21/h2-12H,1H3,(H,23,26)

InChI Key

FRGUWNSDNBOUOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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